molecular formula C12H14N4O B13427417 (3-aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone

(3-aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone

Cat. No.: B13427417
M. Wt: 230.27 g/mol
InChI Key: BPTWCQWGPQJYHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a benzimidazole scaffold linked to a 3-aminoazetidine ring via a methanone group. The benzimidazole core is a common pharmacophore found in molecules that interact with biological targets like kinase enzymes and G-protein-coupled receptors, such as histamine receptors . Compounds with similar azetidine structures have been investigated for their potential as selective receptor antagonists or enzyme inhibitors , indicating this compound's utility in exploring new therapeutic pathways. The presence of the 3-aminoazetidine group may contribute to the molecule's polarity and its ability to form hydrogen bonds, which can influence solubility and binding affinity to specific targets. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers are encouraged to conduct thorough due diligence to determine the compound's suitability for their specific applications.

Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

(3-aminoazetidin-1-yl)-(2-methyl-3H-benzimidazol-5-yl)methanone

InChI

InChI=1S/C12H14N4O/c1-7-14-10-3-2-8(4-11(10)15-7)12(17)16-5-9(13)6-16/h2-4,9H,5-6,13H2,1H3,(H,14,15)

InChI Key

BPTWCQWGPQJYHS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)N3CC(C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the azetidine ring through cyclization reactions, followed by the introduction of the benzimidazole group via condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

(3-aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice play a significant role in determining the reaction pathway and product yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor to biologically active molecules. Its interactions with various biomolecules can provide insights into cellular processes and pathways.

Medicine

In medicine, (3-aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone could be explored for its therapeutic potential. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine/Piperidine-Containing Analogs

Example 1: (2-(2-Hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone (CTL Series)
  • Structural Differences : The benzimidazole is substituted with a 2-hydroxyphenyl group, and the amine is piperazine (six-membered ring) instead of azetidine.
  • Activity : Exhibits fatty acid synthase (FASN) inhibition and cytotoxicity against colon (HCT-116, Caco-2) and breast (MCF-7) cancer cells .
  • Key Insight : The larger piperazine ring may enhance solubility or binding flexibility compared to azetidine.
Example 2: GSK484
  • Structure: ((3S,4R)-3-Amino-4-hydroxypiperidin-1-yl)(2-(1-(cyclopropylmethyl)-1H-indol-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone.
  • Activity : Potent PAD4 inhibitor, reducing NETosis and thrombosis in heparin-induced thrombocytopenia models .
  • Key Insight : The stereochemistry (3S,4R) and hydroxyl group on piperidine are critical for activity, suggesting azetidine analogs may lack similar selectivity.

Phenyl/Hydroxyphenyl-Substituted Benzimidazoles

Example: Phenyl(2-phenyl-1H-benzo[d]imidazol-5-yl)methanone (7a)
  • Structure: Lacks an amine group; methanone links benzimidazole to a phenyl ring.
  • Key Insight: The absence of the aminoazetidine group limits therapeutic targeting but may simplify synthesis for applications like materials science.
Example: HBPM (2-(2-Hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone
  • Activity : Used in colorimetric detection of thiocyanate via Co²⁺ ion conjugation, highlighting its utility in sensing .

Thioxo and Pyridinyl Derivatives

Example: Phenyl(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methanone
  • Structure : Incorporates a thioxo group on the benzimidazole.
  • Synthesis: Derived from potassium ethyl xanthate and diamino intermediates .
Example: 2-(2-Chloro-5-phenylpyridin-3-yl)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone (5g)
  • Structure : Pyridinyl substitution introduces nitrogen for hydrogen bonding.
  • Activity : Antibacterial properties inferred from structural analogs, though specifics are unclear .

Metal Complexes

Example: Pd(II) Complex with Methanethiol-Bridged Ligand
  • Structure : Ligand includes a methanethiol bridge and phenyl group.
  • Activity : Exhibits antiproliferative and antiangiogenic effects, likely via DNA interaction or enzyme inhibition .
  • Key Insight: The methanone bridge’s adaptability for metal coordination contrasts with the target compound’s design.

Kinase-Targeting Analogs

Example: N-(2-Phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine Derivatives
  • Structure: Quinoline-amine replaces azetidine.
  • Activity : VEGFR-2 kinase inhibitors with anticancer effects .
  • Key Insight: The quinoline moiety’s planar structure enhances kinase binding, suggesting azetidine’s compactness may limit similar interactions.

Structural and Functional Comparison Table

Compound Benzimidazole Substituent Amine/Group Biological Activity Reference
Target Compound 2-methyl 3-Aminoazetidin-1-yl Unknown (hypothetical) N/A
CTL Series () 2-(2-Hydroxyphenyl) Piperazin-1-yl FASN inhibition, anticancer
GSK484 () Complex substituents (3S,4R)-3-Amino-4-hydroxypiperidin-1-yl PAD4 inhibition, anti-thrombotic
7a () 2-phenyl Phenyl Synthesized, activity unspecified
HBPM () 2-(2-Hydroxyphenyl) Phenyl Thiocyanate detection
Pd(II) Complex () Methanethiol bridge N/A Anticancer (antiangiogenic)

Key Insights and Research Directions

  • Structural Advantages of Azetidine : The smaller, rigid azetidine ring may improve metabolic stability or reduce off-target effects compared to bulkier amines like piperazine.
  • Functional Gaps: The target compound’s biological activity is uncharacterized.
  • Synthetic Feasibility : Evidence from analogs (e.g., ) provides methodologies for introducing azetidine via coupling reactions or reductive amination.

Biological Activity

The compound (3-aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone is a synthetic organic molecule characterized by the presence of an azetidine ring and a benzoimidazole moiety. Its unique structure suggests potential for significant biological activity, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H14N4OC_{12}H_{14}N_{4}O with a molecular weight of 230.27 g/mol. The structure features:

  • An azetidine ring with an amino group at the 3-position.
  • A benzoimidazole moiety , which enhances stability and solubility.
  • A methanone functional group , crucial for reactivity.

Mechanisms of Biological Activity

Research indicates that compounds similar to (3-aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone exhibit notable biological activities:

  • Inhibition of Tubulin Polymerization : Compounds with benzoimidazole structures are known to inhibit tubulin polymerization, affecting cell division and growth at low concentrations. This mechanism is particularly relevant in cancer treatment as it disrupts mitotic processes.
  • Kinase Inhibition : Azetidine derivatives have shown promise as inhibitors of various kinases involved in cellular signaling pathways, which could lead to therapeutic applications in oncology and other diseases.

Research Findings

Various studies have explored the biological activity of similar compounds, providing insights into their potential applications:

Table 1: Comparison of Biological Activities

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-Methylbenzo[d]imidazoleContains benzoimidazole coreAnticancer propertiesSimpler structure
3-AminoazetidineAzetidine ring without benzimidazolePotential antimicrobial activityLacks aromatic stabilization
Benzo[d]imidazole derivativesVarying substitutions on benzeneInhibitors of tubulin polymerizationDiverse substituents lead to varied activities

This table highlights the unique dual functionality of (3-aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone , which may enhance its therapeutic potential compared to simpler analogs.

Case Studies

Recent research has focused on the synthesis and evaluation of related compounds:

  • Synthesis Methods : Various synthetic pathways have been developed to create derivatives of (3-aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone , reflecting advancements in synthetic chemistry aimed at improving efficiency and yield.
  • Binding Affinity Studies : Preliminary data suggest that compounds with similar structures effectively interact with enzymes and receptors involved in cancer pathways. Techniques such as molecular docking studies have been employed to elucidate these interactions, showcasing the compound's potential as a lead for drug development.

Q & A

Q. How can researchers optimize the synthesis of (3-aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone for high yield and purity?

Methodology:

  • Stepwise Synthesis: Follow multi-step protocols involving coupling reactions (e.g., acylation using acid chlorides) and functional group protection/deprotection strategies to minimize side reactions .
  • Condition Optimization: Control temperature (e.g., 0–60°C), solvent polarity (e.g., DMF for polar intermediates), and catalyst selection (e.g., palladium-based catalysts for coupling reactions) to enhance yield .
  • Purity Monitoring: Use HPLC to track reaction progress and isolate intermediates, ensuring >95% purity before proceeding to subsequent steps .

Q. What advanced spectroscopic techniques are essential for structural confirmation of this compound?

Methodology:

  • Nuclear Magnetic Resonance (NMR): Assign peaks for azetidine (δ 3.2–4.0 ppm, multiplet) and benzimidazole (δ 7.5–8.5 ppm, aromatic protons) moieties. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ with <2 ppm mass error. Fragmentation patterns can validate the methanone linkage .
  • X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and bond angles, particularly for the azetidine ring .

Q. How should stability studies be designed to evaluate this compound under varying storage and experimental conditions?

Methodology:

  • Thermal Stability: Incubate at 25°C, 40°C, and 60°C for 1–4 weeks; analyze degradation products via HPLC .
  • pH Sensitivity: Test solubility and stability in buffers (pH 2–10) to identify optimal storage conditions .
  • Light Exposure: Conduct photostability studies under UV/visible light to assess structural integrity .

Advanced Research Questions

Q. What methodologies can elucidate the reaction mechanisms involved in synthesizing this compound?

Methodology:

  • Kinetic Studies: Monitor reaction rates under varying concentrations of reagents (e.g., acid chlorides) to infer rate-determining steps .
  • Isotopic Labeling: Use deuterated solvents or 13C-labeled reactants to track proton transfers or bond formation via NMR .
  • Computational Modeling: Apply density functional theory (DFT) to simulate transition states and identify energetically favorable pathways .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar azetidine-benzimidazole derivatives?

Methodology:

  • Assay Standardization: Re-test compounds under uniform conditions (e.g., cell line, incubation time) to minimize variability .
  • Purity Validation: Use LC-MS to confirm compound integrity and exclude impurities as confounding factors .
  • Target Profiling: Perform molecular docking studies to compare binding affinities with specific biological targets (e.g., enzymes, receptors) .

Q. What computational approaches predict the compound’s reactivity and interactions with biological targets?

Methodology:

  • Molecular Dynamics (MD): Simulate ligand-protein interactions to predict binding modes and residence times .
  • QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing groups on benzimidazole) with activity trends .
  • ADMET Prediction: Use tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, BBB permeability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.